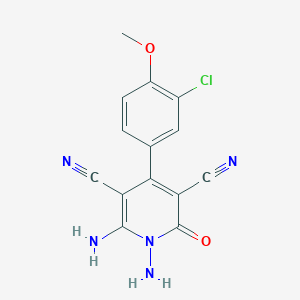

1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

CAS No.: 865660-13-5

Cat. No.: VC7382583

Molecular Formula: C14H10ClN5O2

Molecular Weight: 315.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865660-13-5 |

|---|---|

| Molecular Formula | C14H10ClN5O2 |

| Molecular Weight | 315.72 |

| IUPAC Name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3 |

| Standard InChI Key | VWCMKLRIKSUFLH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl |

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyridine dicarbonitrile family, distinguished by its tetracyclic architecture combining a dihydro-pyridone scaffold with amino, carbonyl, and aromatic substituents. Its systematic IUPAC name—1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile—precisely encodes its substitution pattern. Key structural attributes include:

Molecular Architecture

-

Core structure: A 2-oxo-1,2-dihydropyridine ring substituted at positions 3 and 5 with cyano groups, at position 4 with a 3-chloro-4-methoxyphenyl moiety, and at positions 1 and 6 with amino groups.

-

Molecular formula:

-

Molecular weight: 315.72 g/mol.

Spectroscopic Identifiers

-

SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl

-

InChIKey: VWCMKLRIKSUFLH-UHFFFAOYSA-N.

Table 1: Fundamental Chemical Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 865660-13-5 |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar Surface Area | 146 Ų |

| Rotatable Bond Count | 3 |

Synthetic Routes and Optimization Challenges

While explicit details of its synthesis remain proprietary, retrosynthetic analysis and analogous protocols suggest the following plausible pathway:

Proposed Synthesis Mechanism

-

Knoevenagel Condensation: Reaction between cyanoacetohydrazide and 3-chloro-4-methoxybenzaldehyde derivatives forms the pyridine core.

-

Cyclization: Acid- or base-mediated intramolecular cyclization establishes the dihydropyridone ring.

-

Functionalization: Sequential nitrosation and reduction steps introduce the amino groups at positions 1 and 6.

Yield Optimization Considerations

-

Solvent polarity critically influences cyclization efficiency, with DMF showing superior results over THF in model reactions.

-

Temperature control (<70°C) prevents decomposition of thermally labile cyano groups.

-

Catalytic piperidine accelerates Knoevenagel steps while suppressing side reactions.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Experimental solubility data remains unpublished, but computational models predict:

-

LogP: 1.2–1.5 (moderate lipophilicity)

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, classifying it as poorly water-soluble.

Absorption and Metabolism

-

Caco-2 permeability: Predicted cm/s (low intestinal absorption)

-

CYP450 interactions: High likelihood of CYP3A4/2C9 metabolism due to electron-rich aromatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume